

comparative review of synthetic cannabinoids for research applications

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Compound of Interest		
Compound Name:	Dimethylheptylpyran	
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A Comparative Review of Synthetic Cannabinoids for Research Applications

This guide provides a comparative analysis of commonly used synthetic cannabinoids in research, focusing on their receptor binding affinities, functional activities, and metabolic profiles. It is intended for researchers, scientists, and drug development professionals seeking to select appropriate compounds for their studies. The information is supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The selection of a synthetic cannabinoid for research is often dictated by its affinity for and activity at the cannabinoid receptors, CB1 and CB2. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several widely studied synthetic cannabinoids. Lower Ki values indicate higher binding affinity, while lower EC50 values represent greater potency in functional assays.

Table 1: Comparative Binding Affinities (Ki) of Synthetic Cannabinoids for Human Cannabinoid Receptors



Compound	Chemical Class	CB1 Ki (nM)	CB2 Ki (nM)	CB1/CB2 Selectivity
CP-55,940	Classical Cannabinoid	0.58	0.68	~0.85
HU-210	Classical Cannabinoid	0.06	0.52	~0.12
WIN-55,212-2	Aminoalkylindole	62.3	2.9	~21.5 (CB2 selective)
JWH-018	Naphthoylindole	9.0	2.94	~3.06 (CB1 selective)
AM-2201	Naphthoylindole	1.0	2.6	~0.38 (CB1 selective)
UR-144	Tetramethylcyclo propylindole	150	1.8	~83.3 (CB2 selective)
RCS-4	Phenylacetylindo le	27.5	N/A	N/A
Δ ⁹ -THC (Reference)	Phytocannabinoi d	10 - 40.7	24 - 36	~0.28 - 1.7 (Non- selective)

Note: Ki values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[1][2][3]

Table 2: Comparative Functional Activity of Synthetic Cannabinoids



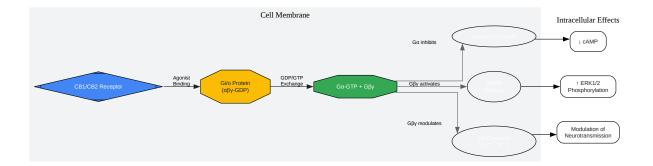
Compound	CB1 Functional Activity	CB2 Functional Activity	Assay Type
CP-55,940	Full Agonist	Full Agonist	GTPyS / cAMP
WIN-55,212-2	Full Agonist	Full Agonist	GTPγS / cAMP
JWH-018	Full Agonist	Full Agonist	GTPγS / cAMP
AM-2201	Full Agonist	Full Agonist	GTPyS / cAMP
UR-144	Full Agonist	Full Agonist	GTPγS / cAMP
RCS-4	Potent Agonist (EC50: 54-574 nM)	Potent Agonist (EC50: 4.5-46 nM)	Membrane Potential Assay
Δ ⁹ -THC (Reference)	Partial Agonist	Partial Agonist	cAMP Accumulation

Note: The classification as "Full Agonist" indicates that the compound can elicit a maximal response comparable to a reference agonist like CP-55,940.[2][3][4][5] In contrast, Δ^9 -THC is a partial agonist.[2][6] Many synthetic cannabinoids are more potent and effective than Δ^9 -THC. [6][7][8]

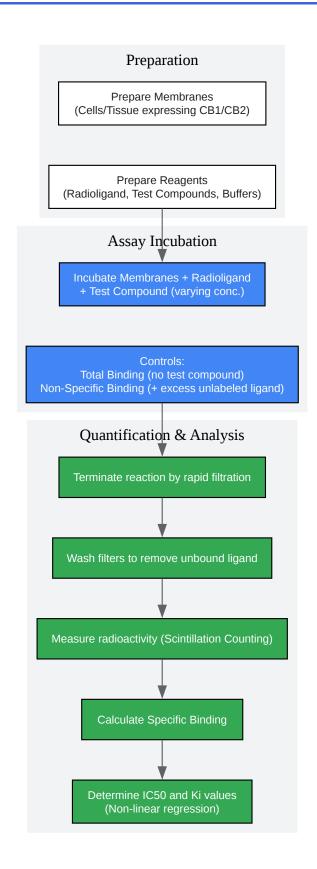
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the primary cannabinoid receptor signaling cascade and a typical experimental workflow.









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